molecular formula C10H15ClN2O B13957243 3-Methoxy-2-(2-pyrrolidinyl)pyridine hydrochloride CAS No. 1150617-89-2

3-Methoxy-2-(2-pyrrolidinyl)pyridine hydrochloride

Cat. No.: B13957243
CAS No.: 1150617-89-2
M. Wt: 214.69 g/mol
InChI Key: WYORBRWREFHBRN-UHFFFAOYSA-N
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Description

3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a methoxy group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The pyridine ring can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like 3-chloroperoxybenzoic acid in dichloromethane.

    Reduction: Sodium and ammonium chloride in ethanol.

    Substitution: Trimethylsilyl cyanide in acetonitrile with triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various pyridine derivatives .

Scientific Research Applications

3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a scaffold in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in binding interactions with proteins, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: A compound with a similar pyridine and pyrrolidine structure.

    2-Amino-3-methylpyridine: Another pyridine derivative with different substituents.

Uniqueness

3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride is unique due to the presence of both a methoxy group and a pyrrolidine ring, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

1150617-89-2

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

3-methoxy-2-pyrrolidin-2-ylpyridine;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-13-9-5-3-7-12-10(9)8-4-2-6-11-8;/h3,5,7-8,11H,2,4,6H2,1H3;1H

InChI Key

WYORBRWREFHBRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2CCCN2.Cl

Origin of Product

United States

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